6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid
Description
6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid (CAS: 72744-57-1) is a brominated derivative of benzo[d][1,3]dioxole-4-carboxylic acid. Its molecular formula is C₈H₅BrO₄, with a molecular weight of 245.03 g/mol . The compound features a bromine atom at the 6-position of the benzodioxole ring and a carboxylic acid group at the 4-position. It is used in medicinal chemistry and organic synthesis, particularly as a building block for bioactive molecules, such as HIV integrase inhibitors and anticancer agents .
Properties
IUPAC Name |
6-bromo-1,3-benzodioxole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-4-1-5(8(10)11)7-6(2-4)12-3-13-7/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRIAHYAWFMMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500986 | |
| Record name | 6-Bromo-2H-1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72744-57-1 | |
| Record name | 6-Bromo-1,3-benzodioxole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72744-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2H-1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,3-dioxaindane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrolysis of Ester Precursors
The most efficient and widely documented method for synthesizing 6-bromobenzo[d]dioxole-4-carboxylic acid involves the hydrolysis of its ester precursor under basic conditions. This approach is characterized by high yields and operational simplicity, making it the preferred route for laboratory-scale synthesis.
Reaction Conditions and Optimization
The hydrolysis is conducted using a 1N sodium hydroxide (NaOH) aqueous solution in a tetrahydrofuran (THF)/methanol (MeOH) solvent system. Key parameters include:
- Substrate : The ester precursor (compound 19-1, 7.6 g, 29.3 mmol) is dissolved in a 1:2 ratio of THF/MeOH (40 mL/80 mL).
- Base : 58.7 mL of 1N NaOH is added at room temperature.
- Reaction Time : 4 hours under stirring at 20°C.
- Workup : After reaction completion, volatile solvents are removed under reduced pressure, followed by acidification with 1N HCl to precipitate the crude product.
This method achieves a 99% yield (7.2 g, 29.3 mmol) of the title compound, as reported in EP3404033.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
|---|---|
| Substrate | Compound 19-1 (7.6 g, 29.3 mmol) |
| Solvent System | THF/MeOH (40 mL/80 mL) |
| Base | 1N NaOH (58.7 mL) |
| Temperature | 20°C |
| Reaction Time | 4 hours |
| Yield | 99% |
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of the intermediate releases the carboxylate anion, which is protonated during acidification to yield the free carboxylic acid. The absence of side products underscores the selectivity of this pathway under mild conditions.
Characterization and Analytical Validation
Rigorous spectroscopic and chromatographic analyses confirm the identity and purity of 6-bromobenzo[d]dioxole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) :
- δ 7.59 (d, J = 2.0 Hz, 1H, aromatic proton at position 5).
- δ 7.13 (d, J = 2.0 Hz, 1H, aromatic proton at position 7).
- δ 6.16 (s, 2H, methylenedioxy protons).
- ¹³C NMR : Confirms the presence of the carboxylic acid carbon at δ 170–175 ppm and the brominated aromatic system.
Table 2: NMR Data Summary
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-5 | 7.59 | Doublet | Aromatic C-H |
| H-7 | 7.13 | Doublet | Aromatic C-H |
| OCH₂O | 6.16 | Singlet | Methylenedioxy |
| COOH | 170–175 | - | Carboxylic acid |
Comparative Analysis with Alternative Routes
While the hydrolysis of esters remains the most effective method, alternative pathways for synthesizing brominated benzodioxole carboxylic acids have been explored in related systems:
- Bromination of Carboxylic Acid Precursors : Direct bromination of benzo[d]dioxole-4-carboxylic acid using N-bromosuccinimide (NBS) could theoretically introduce bromine at position 6. However, regioselectivity challenges and side reactions (e.g., over-bromination) limit its utility.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling of boronic acids with brominated intermediates has been employed for functionalized benzodioxoles. However, this approach requires pre-functionalized starting materials and is less direct.
The documented hydrolysis method surpasses these alternatives in yield, scalability, and simplicity.
Industrial Production Considerations
Scaling the hydrolysis method necessitates adjustments to maintain efficiency:
- Solvent Recovery : THF and MeOH are distilled and reused to reduce costs.
- Continuous Flow Systems : Implementing flow chemistry could enhance reaction control and throughput.
- Waste Management : Neutralization of NaOH and HCl generates NaCl, requiring efficient filtration and disposal protocols.
Chemical Reactions Analysis
Types of Reactions
6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
Substitution Products: Various substituted benzo[d][1,3]dioxole derivatives.
Oxidation Products: Higher oxidation state compounds like carboxylates.
Reduction Products: Alcohol derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid and 6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid are useful in chemical synthesis as an intermediate in organic synthesis to synthesize other compounds . GLPBIO products, including 6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid, are for research use only .
6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid
- Basic Information 6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid, also known as, possesses a molecular formula of C8H5BrO4 and a molecular weight of 245.03 .
-
Applications 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is utilized in several scientific research fields.
- Chemistry It serves as a building block for synthesizing more complex molecules, including heterocycles and pharmaceuticals.
- Biology It is used in the study of enzyme interactions and as a probe in biochemical assays.
- Industry It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid
- Basic Information 6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid, also known as 6-bromo-1,3-benzodioxole-5-carboxylic acid, possesses a molecular formula of C8H5BrO4 and a Molar Mass of 245.03 .
- Solubility To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time .
- Storage It should be stored at 2-8°C, away from moisture, and in sealed storage . When stored at -80°C, it should be used within 6 months; when stored at -20°C, use it within 1 month .
- In vivo formulation
Mechanism of Action
The mechanism of action of 6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially leading to modulation of biological pathways .
Comparison with Similar Compounds
Key Properties :
- Storage : Sealed in dry conditions at room temperature .
- Hazard Profile : Classified with warnings for skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .
Structural Analogues with Halogen Substituents
5-Bromobenzo[d][1,3]dioxole-4-carboxylic Acid (CAS: 72744-56-0)
- Structural Difference : Bromine at the 5-position instead of 4.
2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic Acid (CGA192155)
- Structural Difference : Two fluorine atoms at the 2-position.
- Functional Role : Metabolite of the fungicide fludioxonil; used in residue definitions for risk assessment due to oxidative stability .
- Key Contrast : Fluorine’s electronegativity enhances metabolic stability compared to bromine’s bulkiness, affecting environmental persistence .
Ester Derivatives
Methyl 6-Bromobenzo[d][1,3]dioxole-4-carboxylate (CAS: 33842-18-1)
- Structural Difference : Carboxylic acid group esterified to a methyl group.
- Properties : Higher lipophilicity (Molecular weight: 259.05 g/mol) compared to the parent acid, improving membrane permeability in drug design .
- Synthetic Utility: Intermediate in nucleoside modifications, e.g., adenosine receptor agonists .
Diphenyl-benzo[1,3]dioxole-4-carboxylic Acid Pentafluorophenyl Ester
- Structural Difference : Pentafluorophenyl ester group.
- Application : Acts as a catechol precursor in siderophore vectors for antibiotic delivery, leveraging fluorine’s electron-withdrawing effects for enhanced reactivity .
Functionalized Derivatives in Medicinal Chemistry
(3aS,4R,9bR)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic Acid (G1-PABA 1)
- Structural Difference: Bromobenzodioxole moiety integrated into a tetrahydroquinoline scaffold.
- Biological Activity : Demonstrates antiproliferative effects against renal, liver, and pancreatic cancer cells by targeting GPER phenylalanine clusters .
6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic Acid (CAS: 150368-36-8)
- Structural Difference: Amino and methyl groups at the 6- and 4-positions, respectively.
Positional Isomers and Substituent Effects
Biological Activity
6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid (CAS No. 72744-57-1) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This compound features a brominated benzo[d][1,3]dioxole core with a carboxylic acid functional group, which may influence its reactivity and interactions with biological targets.
- Molecular Formula: C8H5BrO4
- Molecular Weight: 245.03 g/mol
- Purity: Typically assessed at >99% in commercial preparations.
While the specific biochemical pathways affected by 6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid remain largely unexplored, similar compounds have been implicated in various biological processes. The compound is hypothesized to engage in substitution reactions due to the presence of the bromine atom, which can be replaced by nucleophiles. Additionally, its carboxylic acid group may allow it to participate in oxidation and reduction reactions, potentially leading to diverse biological effects.
Cytotoxicity and Anticancer Potential
Recent studies have indicated that derivatives of benzodioxole compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid | Hep3B (liver cancer) | Not specified | Potentially low |
| Benzodioxole derivatives | HeLa (cervical cancer) | 3.94 - 9.12 | Weak activity |
| Carboxamide derivatives (2a, 2b) | Hep3B | 1625.8 - 2340 | Significant reduction in α-FP secretion |
The anticancer activity of 6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid appears to be moderate compared to other derivatives, indicating a need for further investigation into its efficacy and mechanisms of action .
Anti-inflammatory and Antioxidant Activities
Compounds containing the benzodioxole moiety have been reported to possess anti-inflammatory and antioxidant properties. These activities are crucial for their potential therapeutic applications in conditions characterized by oxidative stress and inflammation .
Case Studies
- Cytotoxicity Assay : In a study evaluating various benzodioxole derivatives, it was found that while many exhibited weak cytotoxic effects (IC50 values ranging from 3.94 to 9.12 mM), certain carboxamide-containing derivatives demonstrated significant anticancer activity against Hep3B cells . This suggests that modifications to the benzodioxole structure can enhance biological activity.
- Structure-Activity Relationships (SAR) : Research has shown that the presence of bulky electron-rich groups on the phenyl ring enhances activity against specific targets like TRPV4 channels, indicating that structural modifications could lead to improved pharmacological profiles .
Applications in Drug Discovery
The unique structure of 6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid positions it as a promising candidate for drug development. Its potential interactions with biomolecules make it suitable for further exploration in drug design aimed at targeting specific pathways involved in cancer and inflammatory diseases .
Q & A
Q. What are the key structural features and synthetic routes for 6-bromobenzo[d][1,3]dioxole-4-carboxylic acid?
Methodological Answer: The compound features a benzo[d][1,3]dioxole core substituted with a bromine atom at position 6 and a carboxylic acid group at position 3. Synthesis typically involves bromination of a precursor such as benzo[d][1,3]dioxole-4-carboxylic acid. A plausible route includes:
Electrophilic Bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions to introduce bromine at the activated aromatic position, guided by directing effects of the dioxole ring and carboxylic acid group .
Purification : Recrystallization or column chromatography to isolate the product.
Characterization : Confirm structure via /-NMR, FT-IR (for carboxylic acid C=O stretch ~1700 cm), and mass spectrometry.
Q. How should researchers safely handle and store 6-bromobenzo[d][1,3]dioxole-4-carboxylic acid?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact, as brominated aromatics may irritate mucous membranes .
- Storage : Keep in a cool (<25°C), dry place, away from oxidizing agents. Use amber glass vials to prevent photodegradation.
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal via licensed hazardous waste services .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Purity Assessment : HPLC with UV detection (λ ~254 nm) or GC-MS for volatile derivatives .
- Structural Confirmation :
- NMR : -NMR to identify aromatic protons and dioxole methylene groups; -NMR for carbonyl (C=O) and bromine-substituted carbons.
- Elemental Analysis : Verify C, H, Br, and O content.
- X-ray Crystallography : For definitive crystal structure determination (if single crystals are obtainable) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom acts as a leaving group in metal-catalyzed reactions. For example:
- Suzuki-Miyaura Coupling : Use Pd(PPh) catalyst, aryl boronic acids, and base (e.g., KCO) in THF/HO to form biaryl derivatives. The dioxole ring’s electron-donating effects may enhance oxidative addition efficiency .
- Buchwald-Hartwig Amination : Employ Pd catalysts (e.g., XPhos Pd G3) with amines to introduce nitrogen functionalities. Monitor reaction progress via TLC or LC-MS .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts)?
Methodological Answer:
- Hypothesis Testing : If a reaction yields unexpected products (e.g., debromination), conduct control experiments to identify conditions (e.g., temperature, solvent polarity) causing side reactions.
- Mechanistic Studies : Use isotopic labeling (e.g., -HO) or DFT calculations to probe reaction pathways.
- Advanced Spectroscopy : -DOSY NMR to detect intermediates or byproducts in situ .
Q. How can computational methods predict the compound’s electronic properties?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. This predicts reactivity toward electrophiles/nucleophiles.
- Solubility Prediction : Apply COSMO-RS models to estimate log P (log Kow ~2.8–3.5, similar to 4-bromobenzoic acid ).
- Reaction Pathway Modeling : Simulate bromination or coupling pathways to optimize synthetic conditions .
Q. What are the ecological implications of using this compound in research?
Methodological Answer:
- Persistence Assessment : Evaluate biodegradability via OECD 301 tests (e.g., ready biodegradability in activated sludge).
- Toxicity Screening : Perform Daphnia magna acute toxicity assays (EC) and Ames tests for mutagenicity.
- Bioaccumulation Risk : Estimate using log Kow values; a log Kow >3 suggests moderate bioaccumulation potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
